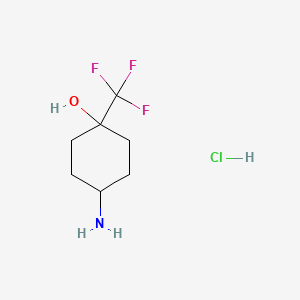

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNUWFMAWKRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408962-48-9, 2137056-98-3 | |

| Record name | rac-(1s,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide details a three-step synthesis commencing with the protection of a commercially available 4-aminocyclohexanol derivative, followed by oxidation, nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, and subsequent deprotection to yield the target compound. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss the critical aspects of stereochemical control. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous guide to the synthesis of this important fluorinated scaffold.

Introduction: The Significance of Trifluoromethylated Cyclohexylamines

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in modern medicinal chemistry.[1] The unique electronic properties and steric bulk of the CF3 group can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, incorporating a CF3 group can block metabolic pathways, thereby increasing the in vivo half-life of a compound, and can modulate its acidity or basicity, which in turn affects its binding to biological targets. The cyclohexane scaffold provides a three-dimensional framework that is prevalent in many natural products and pharmaceuticals. The combination of a trifluoromethyl group and an aminocyclohexanol core, as in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, offers a versatile platform for the synthesis of novel therapeutic agents.

This guide will focus on a practical and scalable synthetic approach to this compound, with a particular emphasis on the key trifluoromethylation step.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated below. This strategy relies on the initial protection of the amino group of a readily available 4-aminocyclohexanol, followed by oxidation to the corresponding ketone. The key trifluoromethylation is then performed on the ketone, and a final deprotection step furnishes the desired product as its hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Benzyl (4-oxocyclohexyl)carbamate (N-Cbz-4-aminocyclohexanone)

The synthesis of the key intermediate, N-Cbz-4-aminocyclohexanone, begins with the protection of the amino group of trans-4-aminocyclohexanol, followed by oxidation of the hydroxyl group.

3.1.1. Protection of trans-4-Aminocyclohexanol

The benzyloxycarbonyl (Cbz) group is an excellent choice for protecting the amino functionality due to its stability under a wide range of reaction conditions and its facile removal under acidic or hydrogenolytic conditions.[3][4]

-

Protocol:

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO3, 2.0 eq).[4]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) to the stirred suspension.[4]

-

Allow the reaction to warm to room temperature and stir for 20 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

The crude product, benzyl (trans-4-hydroxycyclohexyl)carbamate, can be purified by silica gel column chromatography.

-

-

Causality of Experimental Choices: The use of a biphasic solvent system (THF/water) with a base (NaHCO3) facilitates the Schotten-Baumann reaction conditions, effectively trapping the hydrochloric acid byproduct generated during the reaction.[4] Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

3.1.2. Oxidation to N-Cbz-4-aminocyclohexanone

The secondary alcohol of the Cbz-protected aminocyclohexanol is then oxidized to the corresponding ketone. Several oxidation methods can be employed, such as Swern oxidation or the use of pyridinium chlorochromate (PCC). A greener alternative involves the use of sodium hypochlorite or sodium chlorite.[5]

-

Protocol (using Sodium Hypochlorite):

-

Dissolve the Cbz-protected alcohol from the previous step in a suitable organic solvent like dichloromethane (DCM).

-

Add this solution dropwise to a solution of sodium hypochlorite (NaOCl).[5]

-

Stir the reaction mixture vigorously for 4-8 hours.

-

Separate the organic layer, wash with water, and dry over anhydrous Na2SO4.

-

Remove the solvent by rotary evaporation to yield the white solid N-Cbz-4-aminocyclohexanone.[5]

-

-

Self-Validating System: The progress of the oxidation can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar ketone. The identity and purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy.

Step 2: Nucleophilic Trifluoromethylation

This is the cornerstone of the synthesis, where the trifluoromethyl group is introduced via nucleophilic addition to the carbonyl of N-Cbz-4-aminocyclohexanone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the reagent of choice for this transformation due to its stability and ease of handling.[1][2]

-

Mechanism of Trifluoromethylation with TMSCF3: The reaction is initiated by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1][2] The fluoride ion attacks the silicon atom of TMSCF3, generating a hypervalent siliconate intermediate. This intermediate then delivers the trifluoromethyl anion (CF3-) to the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group to form a TMS-protected trifluoromethylated alcohol.[6] A subsequent acidic workup or hydrolysis step yields the desired trifluoromethylated alcohol.[1][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The trifluoromethyl (CF3) group, in particular, has garnered significant attention for its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This in-depth technical guide focuses on a key building block that embodies these desirable characteristics: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical properties of this compound. We will delve into its synthesis, stereochemical considerations, and analytical characterization, while also exploring its current and potential applications as a valuable intermediate in the synthesis of novel pharmaceuticals.

Physicochemical and Structural Characteristics

This compound is a synthetic organic compound distinguished by a cyclohexane ring bearing an amino group, a hydroxyl group, and a trifluoromethyl group. The hydrochloride salt form enhances its aqueous solubility, a crucial property for many pharmaceutical applications.[4] The molecule exists as cis and trans stereoisomers, which can exhibit different biological activities and physicochemical properties.

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while much data is available for related compounds, specific experimental values for this molecule are not always readily available in the public domain and are often generated and held by chemical suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃ClF₃NO | [5][6] |

| Molecular Weight | 219.63 g/mol | [5][6] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | Not explicitly reported for the trifluoromethyl derivative. For comparison, the melting point of cis-4-Amino-cyclohexanol hydrochloride is 193-200 °C, and trans-4-Aminocyclohexanol hydrochloride is 225-227 °C.[7] | |

| Boiling Point | Data not available. High melting point suggests decomposition at higher temperatures. | |

| Solubility | The hydrochloride salt form enhances solubility in water.[4] Soluble in water.[8] | |

| pKa | Not explicitly reported. The presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa of the amino group compared to its non-fluorinated analog. |

Stereochemistry and Conformational Analysis

The cyclohexane ring in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol adopts a chair conformation to minimize steric strain. The relative orientations of the amino, hydroxyl, and trifluoromethyl groups give rise to cis and trans isomers.

-

Trans Isomer: In the most stable conformation of the trans isomer, the amino and the trifluoromethyl/hydroxyl-bearing carbon substituents are on opposite sides of the ring. To minimize 1,3-diaxial interactions, the bulky trifluoromethyl group and the amino group will preferentially occupy equatorial positions.

-

Cis Isomer: In the cis isomer, the amino and the trifluoromethyl/hydroxyl-bearing carbon substituents are on the same side of the ring. This necessitates that one of these bulky groups occupies an axial position, leading to higher conformational energy compared to the all-equatorial trans isomer.

The conformational preference of the trifluoromethyl group on a cyclohexane ring is a critical factor. Due to its steric bulk, the CF₃ group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Figure 1. Chair conformations of trans and cis isomers.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the primary amine, the tertiary alcohol, and the trifluoromethyl group.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. As a base, it readily forms the hydrochloride salt.

-

Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group but can be activated for substitution reactions. It can also participate in esterification reactions, although steric hindrance from the adjacent trifluoromethyl group may reduce reactivity.

-

Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which influences the reactivity of the rest of the molecule. It enhances the acidity of the hydroxyl proton and decreases the basicity of the amino group. The C-F bonds are exceptionally strong, making the CF₃ group metabolically stable.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from a readily available cyclohexanone derivative. A general synthetic strategy is outlined below.

Figure 2. General synthetic workflow.

Key Synthetic Steps

-

Protection of the Amino Group: The synthesis often commences with the protection of the amino group of a suitable starting material like 4-aminocyclohexanone to prevent unwanted side reactions in subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc).

-

Trifluoromethylation: The introduction of the trifluoromethyl group onto the carbonyl carbon is a critical step. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used and effective reagent for this transformation, typically activated by a fluoride source.[9] This nucleophilic trifluoromethylation of the ketone yields the tertiary alcohol.

-

Deprotection and Salt Formation: The protecting group on the amine is removed under acidic conditions. Subsequent treatment with hydrochloric acid yields the desired this compound, which can be isolated as a solid.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc Protection of 4-Aminocyclohexanone To a solution of 4-aminocyclohexanone hydrochloride in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. The resulting N-Boc-4-aminocyclohexanone is then isolated and purified.

Step 2: Trifluoromethylation of N-Boc-4-aminocyclohexanone The protected ketone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., 0 °C). The Ruppert-Prakash reagent is added, followed by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched, and the product, 4-(tert-butoxycarbonylamino)-1-(trifluoromethyl)cyclohexan-1-ol, is purified.

Step 3: Deprotection and Hydrochloride Salt Formation The purified N-Boc protected amino alcohol is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. The mixture is stirred, leading to the precipitation of this compound. The solid product is collected by filtration, washed, and dried.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexane ring protons, the amine protons (which may be broad and exchangeable), and the hydroxyl proton. The chemical shifts and coupling constants of the cyclohexane protons can provide information about the stereochemistry (cis/trans isomerism) of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The spatial orientation of the trifluoromethyl group (axial vs. equatorial) can influence the chemical shifts of the cyclohexane ring carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine (and ammonium salt), and C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base form of the compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can confer several advantageous properties to a drug candidate:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Receptor Binding: The electronic and steric properties of the trifluoromethyl group can fine-tune the interactions of a drug with its biological target, potentially leading to increased potency and selectivity.[1]

While specific examples of marketed drugs containing this exact scaffold are not readily found in the public literature, numerous patents describe the use of similar 4-aminocyclohexanol derivatives in the development of new therapeutic agents, including analgesics.[10] The unique combination of a rigid cyclohexane core, a basic amino group, a hydrogen-bond-donating hydroxyl group, and a metabolically stable, lipophilic trifluoromethyl group makes this an attractive scaffold for library synthesis and lead optimization in various therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups and the presence of the influential trifluoromethyl moiety provide a robust scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, synthetic methodologies, and potential applications, offering a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. National Institutes of Health. [Link]

-

Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]

-

Examples from recent patent literature containing the 4-amino- cyclohexanol functionality. ResearchGate. [Link]

- US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. PubChem. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed. [Link]

- ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.

-

(1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Ha Giang Trails. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

- US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

- US4460604A - 4-Amino-4-aryl-cyclohexanones.

-

CAS NO. 1408076-30-1 | cis-4-Amino-1-(trifluoromethyl)cyclohexanol. Arctom. [Link]

-

4-Aminocyclohexanol. PubChem. [Link]

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

-

Trans-4-amino-1-methyl-cyclohexanol. PubChem. [Link]

-

(1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Ha Giang Trails. [Link]

-

Trans-4-amino cyclohexanol. ChemBK. [Link]

-

(1s,4s)-4-Aminocyclohexan-1-ol hydrochloride. PubChem. [Link]

-

Trans 4 Amino Cyclohexanol Latest Price Exporter. Cartel International. [Link]

- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]

-

bmse000405 Cyclohexanone. BMRB. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 [smolecule.com]

- 5. achmem.com [achmem.com]

- 6. chemscene.com [chemscene.com]

- 7. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. hagiangtrails.com [hagiangtrails.com]

- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

13C NMR analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, fluorinated organic compounds hold a position of prominence. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in medicinal chemistry. The compound 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, as a hydrochloride salt, represents a scaffold of significant interest, combining the conformational rigidity of a cyclohexane ring with the influential CF₃, hydroxyl, and amino functional groups.

The precise determination of its three-dimensional structure, specifically the relative orientation of its substituents (stereoisomerism), is paramount to understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, and ¹³C NMR in particular, stands as an unparalleled tool for this purpose. This technical guide provides a comprehensive analysis of the ¹³C NMR spectroscopy of this compound, offering researchers and drug development professionals a blend of theoretical principles, predictive analysis, and practical experimental guidance.

Theoretical Foundations: Deciphering the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is dictated by the interplay of several key structural features. Understanding these influences is crucial for an accurate interpretation of the spectral data.

Stereoisomerism in the Cyclohexane Ring

The target molecule exists as two primary diastereomers: cis and trans. These isomers are defined by the relative positions of the hydroxyl and amino groups. In the more stable chair conformation, substituents can occupy either axial or equatorial positions, which profoundly impacts the magnetic environment of each carbon atom.[1]

-

trans-isomer: The thermodynamically more stable isomer, with both the -OH (at C1) and -NH₃⁺ (at C4) groups in equatorial positions, minimizing steric hindrance.

-

cis-isomer: In this configuration, one substituent is axial and the other is equatorial.

Influence of the Trifluoromethyl (CF₃) Group

The CF₃ group is a powerful electron-withdrawing substituent and possesses a unique NMR signature. Its effects on the ¹³C spectrum are twofold:

-

Chemical Shift Perturbation: The strong inductive effect of the fluorine atoms deshields the attached quaternary carbon (C1), shifting it significantly downfield. The spatial orientation (axial vs. equatorial) of the CF₃ group also influences the chemical shifts of other carbons in the ring, particularly those in a γ-position, due to the "γ-gauche effect."[2][3] An axial CF₃ group will cause a more pronounced upfield (shielding) shift on the γ-carbons (C3 and C5) compared to an equatorial CF₃ group.[2][3]

-

¹³C-¹⁹F Spin-Spin Coupling: The most defining feature of the CF₃ group in a ¹³C NMR spectrum is the large spin-spin coupling between the carbon of the CF₃ group and the three fluorine atoms (¹J_CF). This splits the CF₃ carbon signal into a characteristic quartet.[4][5] Smaller, long-range couplings (²J_CF, ³J_CF) will also split the signals of other nearby carbons (C1, C2, C6), providing invaluable structural information.[4][6] These C-F coupling constants can be substantial, sometimes up to 250 Hz or more for one-bond couplings.[7]

Effect of the Amino Group and Hydrochloride Salt Formation

The basic amino group is protonated to form an ammonium hydrochloride salt, which enhances water solubility. This protonation has a significant deshielding effect on the neighboring carbons. The carbon directly attached to the ammonium group (C4, the α-carbon) and the adjacent carbons (C3 and C5, the β-carbons) will experience a downfield shift in their resonance compared to the free amine.[8]

Predicted ¹³C NMR Spectral Analysis

Based on established substituent effects and data from analogous compounds, a predicted ¹³C NMR spectrum can be constructed for both the cis and trans isomers. The analysis assumes the molecule adopts a chair conformation.

Below is the molecular structure with the standardized carbon numbering that will be used for spectral assignment.

Figure 1: Numbering of carbon atoms in trans and cis isomers.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹³C NMR chemical shifts for the cis and trans isomers of this compound. The key differences that enable stereochemical assignment are highlighted.

| Carbon Atom | Predicted Chemical Shift (ppm) - trans-isomer | Predicted Chemical Shift (ppm) - cis-isomer | Key Distinguishing Features & Rationale |

| C1 (-C(OH)CF₃) | 75 - 80 (q, ²J_CF ≈ 25-30 Hz) | 73 - 78 (q, ²J_CF ≈ 25-30 Hz) | Quaternary carbon, deshielded by -OH and -CF₃. The axial/equatorial position of the remote -NH₃⁺ group has a minor effect. |

| CF₃ | 124 - 128 (q, ¹J_CF ≈ 275-285 Hz) | 124 - 128 (q, ¹J_CF ≈ 275-285 Hz) | Very large one-bond coupling to ¹⁹F results in a prominent quartet. The chemical shift is highly characteristic.[2][5] |

| C2, C6 | 30 - 35 | 28 - 33 | In the trans isomer, these carbons are β to an equatorial -OH and γ to an equatorial -NH₃⁺. In the cis isomer, they are γ to an axial -NH₃⁺, leading to a slight shielding (upfield shift). |

| C3, C5 | 30 - 35 | 25 - 30 | In the trans isomer, these carbons are β to the equatorial -NH₃⁺. In the cis isomer with an axial -NH₃⁺, these carbons experience a more pronounced γ-gauche shielding effect, shifting them significantly upfield. This is a key diagnostic difference. |

| C4 (-CHNH₃⁺) | 48 - 52 | 45 - 49 | Deshielded by the protonated amino group. The carbon with the equatorial -NH₃⁺ (trans) is expected to be slightly downfield compared to the axial -NH₃⁺ (cis).[1] |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful attention to the experimental setup. The following protocol is designed to be a robust, self-validating system.

Sample Preparation

The choice of solvent is critical for hydrochloride salts to ensure complete dissolution and avoid peak broadening.

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice.[8] D₂O is often preferred for its ability to readily dissolve the salt and exchange with the labile -OH and -NH₃⁺ protons. DMSO-d₆ is a suitable alternative if solubility in D₂O is limited.

-

Concentration: Weigh approximately 10-20 mg of the hydrochloride salt directly into a clean, dry 5 mm NMR tube.

-

Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent.[9]

-

Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[9]

-

Reference Standard: For D₂O, a small amount of a reference standard like DSS or TSP can be used. For other solvents, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 39.51 ppm).[10]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 or 500 MHz spectrometer.

-

Pulse Program: A standard single-pulse proton-decoupled sequence with Nuclear Overhauser Effect (NOE), such as zgpg30 on Bruker instruments.[9]

-

Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm, to ensure all carbon signals, including the downfield CF₃ quartet, are captured.

-

Acquisition Time (AQ): ~1.0-1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons (C1 and CF₃), which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a higher number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Figure 2: Workflow for ¹³C NMR analysis.

Data Interpretation: Assigning the Stereochemistry

The definitive assignment of the cis versus trans isomer is achieved by identifying the key diagnostic signals predicted in the table above.

Figure 3: Distinguishing isomers by ¹³C NMR.

The most reliable indicator will be the chemical shifts of carbons C3 and C5. The presence of these signals in the more upfield region (25-30 ppm) is a strong indicator of the cis isomer, due to the γ-gauche shielding effect from the axial ammonium group. Conversely, signals for C3 and C5 in the 30-35 ppm range would confirm the trans isomer. The chemical shift of C4 provides a secondary, corroborating piece of evidence.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its complete structural characterization. By understanding the distinct electronic and steric effects of the trifluoromethyl, hydroxyl, and protonated amino groups, a detailed and predictive interpretation of the spectrum is achievable. The characteristic quartet of the CF₃ carbon, coupled with the stereochemically sensitive shifts of the cyclohexane ring carbons, provides an unambiguous fingerprint to distinguish between the crucial cis and trans diastereomers. The experimental workflow detailed herein offers a robust framework for obtaining high-fidelity data, ensuring that researchers in pharmaceutical and chemical development can confidently ascertain the structure of this important molecular scaffold.

References

-

Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-718. [Link]

-

Carcenac, Y., Diter, P., Tordeux, M., & Wakselman, C. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623. [Link]

-

Ashraf, M., et al. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 5(31), 19685–19694. [Link]

-

Solkan, V. N., & Sergeyev, N. M. (2008). Supporting Information for an article. Wiley-VCH. [Link]

-

Bégué, J.-P., et al. (2011). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Pucher, N., et al. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Angewandte Chemie International Edition, 60(19), 10837-10844. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.washington.edu [chem.washington.edu]

mass spectrometry data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

An In-depth Technical Guide to the Mass Spectrometric Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a compound of interest in medicinal chemistry and drug development.[1] Lacking publicly available mass spectral data, this document establishes a predictive analytical approach grounded in first principles and data from structurally analogous compounds. We detail optimal sample preparation, propose suitable liquid chromatography-mass spectrometry (LC-MS) conditions using electrospray ionization (ESI), and present a predicted fragmentation pathway for tandem mass spectrometry (MS/MS) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule or structurally similar compounds.

Introduction: The Analytical Challenge

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring three key functional groups: a primary amine, a tertiary alcohol, and a trifluoromethyl group.[1] The molecular formula for the free base is C₇H₁₂F₃NO, with a monoisotopic mass of 183.0871 g/mol .[2] It is often supplied as a hydrochloride salt (C₇H₁₃ClF₃NO, MW: 219.63 g/mol ), which must be considered during sample preparation and analysis.[3] The combination of a basic amine, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its ionization behavior and fragmentation pattern is critical for unambiguous identification, metabolite studies, and quality control.

This guide will focus on electrospray ionization (ESI) in positive ion mode, as the basic amino group is readily protonated, making it an ideal candidate for this technique. We will predict the fragmentation pathways based on collision-induced dissociation (CID) principles.

Proposed Analytical Workflow

A robust analysis requires a systematic workflow from sample preparation to data interpretation. The following diagram outlines the recommended process for achieving high-quality mass spectrometry data for the target analyte.

Caption: Recommended workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

The hydrochloride salt form is expected to readily dissociate in a polar, protic solvent system.

-

Stock Solution Preparation: Accurately weigh ~1 mg of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.

-

Dissolution: Dissolve the salt in 1.0 mL of a solution containing 95% water, 5% acetonitrile, and 0.1% formic acid. The acid helps to ensure the amino group remains protonated and improves chromatographic peak shape.

-

Homogenization: Vortex the solution for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.

-

Working Solution: Create a working solution of 1 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE or nylon syringe filter to remove any particulates.

LC-MS Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for accurate mass measurements, which are crucial for confirming elemental compositions of fragment ions.

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC | Provides better resolution and faster run times. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for positive mode ESI. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Standard organic phase. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial screening. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ion Source | Electrospray Ionization (ESI) | Ideal for polar, ionizable molecules.[4] |

| Polarity | Positive | The basic amino group readily accepts a proton. |

| Capillary Voltage | 3.5 - 4.0 kV | Standard range for ESI. |

| MS Mode | Full Scan (MS1) and Data-Dependent MS/MS | To identify the precursor ion and trigger fragmentation. |

| MS1 Scan Range | m/z 50 - 500 | To cover the precursor ion and potential low-mass fragments. |

| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmentation in the collision cell. |

| Collision Energy | Ramped (e.g., 10-40 eV) | To observe both low-energy and high-energy fragments. |

Predicted Mass Spectrum and Fragmentation Analysis

Precursor Ion ([M+H]⁺)

In positive mode ESI, the free base of the analyte (C₇H₁₂F₃NO) will be protonated, primarily at the nitrogen atom of the amino group.

-

Neutral Free Base Mass: 183.0871 Da

-

Protonated Precursor Ion [M+H]⁺: 184.0949 Da

Predicted MS/MS Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the m/z 184.0949 precursor ion is predicted to yield fragments arising from the facile loss of small neutral molecules and characteristic cleavages of the cyclohexane ring. The presence of the protonated amine is expected to direct the fragmentation pathways.

| Predicted m/z | Proposed Formula | Δ Mass (ppm) | Proposed Identity / Fragmentation Pathway |

| 184.0949 | [C₇H₁₃F₃NO]⁺ | - | Precursor Ion [M+H]⁺ |

| 167.0918 | [C₇H₁₂F₃N]⁺ | - | Loss of H₂O (18.01 Da) from the hydroxyl group. |

| 166.0843 | [C₇H₁₁F₃O]⁺ | - | Loss of NH₃ (17.03 Da) from the protonated amine. |

| 115.0894 | [C₆H₁₂N]⁺ | - | Loss of CF₃OH (86.01 Da), involving rearrangement. |

| 98.0964 | [C₆H₁₂N]⁺ | - | Loss of CF₃OH followed by loss of NH₃. This is a common pathway for aminocyclohexanols.[5] |

| 81.0704 | [C₆H₉]⁺ | - | Loss of NH₃ and CF₃OH. |

| 56.0500 | [C₃H₆N]⁺ | - | Ring cleavage alpha to the amino group. A characteristic fragment for aminocyclohexanes.[5] |

The following diagram illustrates the most probable fragmentation cascades originating from the protonated parent molecule.

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Discussion of Fragmentation:

-

Loss of Water (H₂O): The loss of the tertiary hydroxyl group as water is a highly favorable pathway, leading to the fragment at m/z 167.09. This is a common fragmentation for alcohols.

-

Loss of Ammonia (NH₃): The protonated amino group can be readily lost as neutral ammonia, resulting in the fragment at m/z 166.08.

-

Combined Losses: A significant fragment is predicted at m/z 115.09, corresponding to the loss of trifluoromethanol (CF₃OH). This likely involves a rearrangement.

-

Ring Cleavage: Based on data for analogous compounds like 4-aminocyclohexanol, fragmentation of the cyclohexane ring is expected.[5] The fragment at m/z 56.05, corresponding to [C₃H₆N]⁺, is a diagnostic ion for such structures, arising from cleavage alpha to the C-N bond.[5]

-

Trifluoromethyl Group Fragmentation: While direct loss of the ·CF₃ radical is possible, fragmentation involving the entire CF₃-C-OH substructure is often more complex. The loss of difluorocarbene (:CF₂) from fragments, a known pathway for some trifluoromethyl compounds, may also occur but is predicted to be a minor pathway in this ESI-CID context compared to the facile losses of H₂O and NH₃.[6]

Conclusion and Best Practices

This technical guide provides a predictive but scientifically grounded methodology for the mass spectrometric analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. While no experimental data is publicly available, the proposed workflow, LC-MS parameters, and predicted fragmentation pathways offer a robust starting point for researchers.

Key Recommendations:

-

Use High-Resolution MS: Accurate mass data is essential to confirm the elemental composition of the predicted fragments and differentiate between isobaric species.

-

Optimize Collision Energy: Systematically vary the collision energy to build a complete picture of the fragmentation cascade, from primary to tertiary fragments.

-

Consider Derivatization for GC-MS: For orthogonal confirmation, derivatization of the amine and alcohol groups (e.g., silylation) would render the molecule volatile for GC-MS analysis, which could provide complementary fragmentation information.[7][8]

By following the protocols and considering the predictive models outlined herein, scientists can confidently approach the characterization of this and other novel, complex small molecules.

References

-

ResearchGate. EI Mass spectrum of the TMS derivative of cyclohexanol (3). Available from: [Link]

-

PubChem. 4-Aminocyclohexanol | C6H13NO | CID 81293. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

-

Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available from: [Link]

-

PubChem. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151. Available from: [Link]

-

SpectraBase. 2-TRIFLUOROMETHYL-CYCLOHEXANOL. Available from: [Link]

-

ResearchGate. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Available from: [Link]

-

ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Available from: [Link]

Sources

- 1. Buy 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FT-IR Spectrum of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Abstract

The introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and lipophilicity to parent molecules.[1] 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a key building block embodying this principle, featuring a complex scaffold with multiple functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable analytical tool for the structural elucidation and quality control of such molecules. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, detailing the theoretical underpinnings, a validated experimental protocol, and an in-depth interpretation of its characteristic vibrational modes. We will dissect the spectrum to identify the signatures of the tertiary alcohol, the primary amine hydrochloride, the trifluoromethyl group, and the cyclohexyl backbone, offering researchers a definitive reference for characterization.

Introduction: The Analytical Imperative

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite. For complex intermediates like this compound, which combines a lipophilic CF3 moiety with a basic amino group and a polar hydroxyl group on a saturated carbocyclic ring, this task demands a robust analytical approach.

FT-IR spectroscopy provides a rapid, non-destructive, and highly specific "molecular fingerprint." Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a unique superposition of these absorptions, offering direct evidence for the presence of key structural features and confirming the successful formation of the hydrochloride salt. This guide serves as a Senior Application Scientist's perspective on leveraging FT-IR to its full potential for the definitive characterization of this important pharmaceutical intermediate.

Below is the chemical structure of the target analyte, highlighting the key functional groups that will be the focus of our spectral analysis.

Experimental Protocol: Ensuring Data Integrity

The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. The protocol described here is designed to be a self-validating system, minimizing sample-induced artifacts and ensuring high reproducibility. While traditional methods like KBr pellets and Nujol mulls are viable, Attenuated Total Reflectance (ATR) has become the primary sampling technique for its simplicity, speed, and lack of extensive sample preparation.[2]

Recommended Method: Attenuated Total Reflectance (ATR)-FTIR

ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[2][3] This technique is ideal for solid powders, requiring only firm contact between the sample and the ATR crystal (typically diamond) to yield a high-quality spectrum.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.

-

Verify that the sample compartment is clean and the desiccants are active to minimize atmospheric water and CO2 interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Lower the pressure clamp to ensure no sample is present.

-

Acquire a background spectrum using the parameters specified in Table 1. This is a critical step that measures the instrument and environmental baseline, which will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the ATR crystal.[4]

-

Lower the pressure arm and apply consistent, firm pressure to ensure intimate contact between the solid sample and the crystal surface.[4] Insufficient contact is a common source of poor-quality spectra.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be automatically ratioed against the background by the instrument software.

-

If necessary, apply an ATR correction to the spectrum. This mathematical function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[2]

-

Thoroughly clean the ATR crystal and pressure clamp tip after analysis to prevent cross-contamination.

-

Recommended Spectrometer Parameters

| Parameter | Recommended Setting | Rationale & Justification |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all fundamental vibrations of the molecule. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing excessive noise. Standard for pharmaceutical analysis. |

| Number of Scans | 32 - 64 | Improves the signal-to-noise ratio (S/N) for a clearer spectrum. The S/N increases with the square root of the number of scans. |

| Detector | DTGS (Deuterated Triglycine Sulfate) | Standard, robust detector for mid-IR analysis offering good sensitivity at room temperature. |

| Apodization | Happ-Genzel | A common mathematical function applied to the interferogram to reduce spectral artifacts ("ringing") around sharp peaks. |

| ATR Crystal | Diamond | Extremely robust, chemically inert, and suitable for a wide range of samples, making it ideal for routine analysis.[2] |

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is complex, but it can be logically dissected into regions corresponding to the vibrations of its constituent functional groups. The most informative areas are the high-frequency region (>2500 cm⁻¹) and the fingerprint region (<1700 cm⁻¹).

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen (O-H, N-H, C-H).

-

O-H Stretch (Alcohol): A very broad and strong absorption is expected between 3400 - 3200 cm⁻¹ . This broadening is a classic indicator of intermolecular hydrogen bonding, which is extensive in the solid state of an alcohol.[5][6]

-

N-H Stretch (Ammonium Salt): The protonation of the primary amine to an ammonium ion (-NH3+) is the most significant feature in this region. Instead of the two sharp N-H bands of a free primary amine, the ammonium salt exhibits an extremely broad and intense absorption band from approximately 3200 cm⁻¹ down to 2800 cm⁻¹ .[7] This band, often called the "ammonium band," will heavily overlap with both the O-H and C-H stretching vibrations. Its presence is definitive proof of salt formation.

-

C-H Stretch (Cyclohexane): Multiple sharp to medium-intensity peaks will appear just below 3000 cm⁻¹, typically in the 2950 - 2850 cm⁻¹ range. These correspond to the asymmetric and symmetric stretching vibrations of the methylene (-CH2-) and methine (-CH-) groups of the cyclohexane ring.

Fingerprint Region (< 1700 cm⁻¹)

This region is rich with complex vibrational modes, including bending and stretching, that are unique to the overall molecular structure.

-

N-H Bending (Ammonium Salt): The ammonium group gives rise to characteristic bending vibrations. An asymmetric bending mode (δas NH3+) is expected as a medium to strong band around 1620 - 1560 cm⁻¹ , and a symmetric "umbrella" mode (δs NH3+) appears around 1550 - 1500 cm⁻¹ .[8]

-

C-F Stretches (Trifluoromethyl Group): The CF3 group provides the most intense and unambiguous signals in the fingerprint region. Due to the high electronegativity of fluorine and the coupling of vibrations, this group produces exceptionally strong and broad absorption bands. Look for very strong asymmetric and symmetric C-F stretching bands in the 1350 - 1100 cm⁻¹ range.[1][9] These bands are often the most prominent features in the entire spectrum and serve as a powerful diagnostic for successful trifluoromethylation.[10]

-

C-O Stretch (Tertiary Alcohol): The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band between 1210 - 1100 cm⁻¹ .[6] This absorption will likely overlap with the intense C-F stretching bands but should be identifiable as a strong peak within that range.

-

C-N Stretch (Aliphatic Amine): The C-N stretching vibration in aliphatic amines is typically of medium to weak intensity and falls within the 1250 - 1020 cm⁻¹ range.[8] Similar to the C-O stretch, this band will be masked by and coupled with the much stronger C-F absorptions.

-

Cyclohexane Vibrations: The remainder of the fingerprint region will contain a series of weaker, sharp peaks corresponding to CH2 scissoring (~1450 cm⁻¹), wagging, twisting, and C-C single bond stretching vibrations of the cyclohexane ring.

Summary of Key Vibrational Assignments

The following table consolidates the expected FT-IR absorptions for the title compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| 3400 - 3200 | Tertiary Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, very broad | Overlaps significantly with N-H stretch. |

| 3200 - 2800 | Amine Hydrochloride (-NH3+) | N-H Stretch | Strong, very broad | Definitive indicator of salt formation. Overlaps with C-H and O-H.[7] |

| 2950 - 2850 | Cyclohexane (-CH2-, -CH-) | C-H Stretch | Medium to Strong | Multiple sharp peaks are expected. |

| 1620 - 1560 | Amine Hydrochloride (-NH3+) | N-H Asymmetric Bend | Medium to Strong | |

| 1550 - 1500 | Amine Hydrochloride (-NH3+) | N-H Symmetric Bend | Medium | |

| 1350 - 1100 | Trifluoromethyl (-CF3) | C-F Asymmetric & Symmetric Stretch | Very Strong, Broad | Key diagnostic peaks for the CF3 group.[1][9] |

| 1210 - 1100 | Tertiary Alcohol (C-OH) | C-O Stretch | Strong | Often overlaps with C-F stretching bands.[6] |

| < 1450 | Cyclohexane Ring | C-H Bends, C-C Stretches | Weak to Medium | Complex series of peaks comprising the "fingerprint." |

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of overlapping vibrational information. A systematic approach to its interpretation, however, allows for the confident confirmation of its structure. The key diagnostic features are the extremely broad ammonium N-H stretch (3200-2800 cm⁻¹) confirming the hydrochloride salt form, the broad O-H stretch (3400-3200 cm⁻¹) indicating the alcohol, and the exceptionally intense C-F stretching bands (1350-1100 cm⁻¹) that verify the presence of the critical trifluoromethyl group. By following the validated ATR-FTIR protocol and utilizing the detailed band assignments provided in this guide, researchers and drug development professionals can effectively employ FT-IR spectroscopy as a primary tool for the structural verification and quality assessment of this complex and valuable molecule.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jascoinc.com [jascoinc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ias.ac.in [ias.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] This guide provides an in-depth technical overview of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a valuable building block for the synthesis of novel therapeutics. Its unique three-dimensional structure, combining a cyclohexane core with an amino group and a trifluoromethyl moiety, makes it a compelling scaffold for exploring new chemical space in drug discovery.[5] This document will detail its commercial availability, physicochemical properties, a representative synthesis protocol, and its potential applications, with a focus on its emerging role in the development of next-generation anti-inflammatory agents.

Commercial Availability and Isomeric Forms

This compound is commercially available from a range of chemical suppliers, catering to both research and developmental needs. It is important for researchers to note the existence of different isomers, as the stereochemistry of the amino and hydroxyl groups significantly influences the molecule's interaction with biological targets.

The primary forms available include the cis and trans diastereomers, as well as specific enantiomers. When procuring this compound, it is crucial to specify the desired isomeric form and to verify the CAS number provided by the supplier.

Table 1: Prominent Commercial Suppliers and Product Specifications

| Supplier | Product Name/Isomer | CAS Number | Purity |

| ChemScene | cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride | 2408962-48-9 | ≥98% |

| Achmem | (1S,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | 2137056-98-3 | Not specified |

| Fluorochem | 4-AMINO-1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-OL HCL | 1421602-78-9 | 95% |

| Smolecule | This compound | 1421602-78-9 | Not specified |

| BLDpharm | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | 1408076-30-1 | Not specified |

Note: This table is not exhaustive and represents a selection of commercially available options. Researchers should consult individual supplier websites for the most current information.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and formulation. While experimentally determined data for all isomers of this compound are not consistently available in the public domain, a combination of supplier data and computational predictions provides a useful profile.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClF₃NO | ChemScene[6] |

| Molecular Weight | 219.63 g/mol | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[6] |

| Computed logP | 1.6029 | ChemScene[6] |

| Hydrogen Bond Donors | 2 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

| Storage Conditions | Inert atmosphere, Room Temperature | Achmem |

Safety Information

Safety is a primary consideration when handling any chemical compound. Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthetic Routes and Methodologies

The synthesis of this compound typically originates from a readily available cyclohexanone precursor. The key transformations involve the introduction of the trifluoromethyl group and the amino group, with careful consideration of stereoselectivity.

Conceptual Synthetic Workflow

The following diagram illustrates a general, plausible workflow for the synthesis of the target compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis adapted from methodologies for similar trifluoromethylated amino alcohols. Researchers should optimize conditions for their specific needs.

Step 1: Trifluoromethylation of a Protected Aminocyclohexanone

-

To a solution of N-protected 4-aminocyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add trifluoromethyltrimethylsilane (Ruppert-Prakash reagent, 1.5 eq).

-

Slowly add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), to initiate the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected trifluoromethylated amino alcohol.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified protected amino alcohol from Step 1 in a suitable solvent (e.g., methanol or dioxane).

-

Add a strong acid, such as hydrochloric acid (in dioxane or as an aqueous solution), to cleave the protecting group.

-

Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent (e.g., diethyl ether or hexane) to afford the desired this compound as a solid, which can be collected by filtration and dried under vacuum.

Mechanism of Action and Drug Development Applications

The unique structural features of this compound make it an attractive scaffold for targeting a variety of biological pathways implicated in disease. The trifluoromethyl group can enhance binding to target proteins through favorable interactions and can also improve metabolic stability by blocking potential sites of oxidation.[1][4]

Application in NLRP3 Inflammasome Inhibition

A particularly promising application for this scaffold is in the development of inhibitors for the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions.[1][7]

Small molecule inhibitors that target the NLRP3 protein are of significant therapeutic interest. The aminocyclohexanol motif has been identified as a privileged scaffold for engaging with the NLRP3 protein, and the incorporation of a trifluoromethyl group can further enhance potency and pharmacokinetic properties.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for a hypothetical drug candidate incorporating the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, targeting the NLRP3 inflammasome.

Caption: Proposed mechanism of NLRP3 inflammasome inhibition by a drug candidate.

Conclusion

This compound is a commercially accessible and highly valuable building block for contemporary drug discovery. Its trifluoromethylated cyclohexane core provides a unique three-dimensional framework that can be exploited to design potent and selective modulators of various biological targets. The emerging evidence for the utility of related aminocyclohexanol scaffolds in the development of NLRP3 inflammasome inhibitors highlights a particularly exciting avenue for future research. The synthetic accessibility and favorable physicochemical properties of this compound position it as a key tool for researchers and scientists in the pharmaceutical industry to develop novel therapeutics for a range of inflammatory and other diseases.

References

-

ResearchGate. (n.d.). Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. Available at: [Link]

-

Molecules. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

PubMed. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Available at: [Link]

Sources

- 1. WO2020021447A1 - Nlrp3 inflammasome inhibitors - Google Patents [patents.google.com]

- 2. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US11708334B2 - Inhibitors of NLRP3 inflammasome - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. WO2024121184A1 - Inhibitors of nlrp3 - Google Patents [patents.google.com]

- 7. WO2023275366A1 - Nlrp3 inflammasome inhibitors - Google Patents [patents.google.com]

The Strategic Role of the Trifluoromethyl Group in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride: A Technical Guide

Abstract

The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted role of the trifluoromethyl group in the specific molecule, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. We will dissect how this functional group profoundly influences the compound's physicochemical properties, metabolic stability, and potential biological interactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols to characterize similarly modified compounds.

Introduction: The Power of Fluorine in Drug Design

In drug discovery, the modification of molecular scaffolds with specific functional groups is a critical strategy to enhance biological activity and optimize pharmacokinetic profiles.[1][2][3] Among these, the trifluoromethyl group stands out for its unique combination of steric and electronic properties.[4] Its inclusion can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[5] Unlike naturally occurring molecules, which rarely contain carbon-fluorine bonds, approximately 20% of FDA-approved drugs feature fluorinated groups, a testament to their utility in overcoming common drug development hurdles.[6][7] This guide will use this compound as a case study to explore the specific, powerful contributions of the CF3 group attached to a saturated carbocyclic ring.

The Trifluoromethyl Group: A Multifaceted Modulator of Molecular Properties

The CF3 group is far more than a simple sterically bulky substituent. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive electron-withdrawing effect and results in one of the most stable bonds in organic chemistry, the C-F bond.[1][5][8]

Electronic Effects & pKa Modulation

The primary electronic impact of the CF3 group is its potent inductive electron-withdrawing nature.[4][6] When placed on the C1 carbon of the cyclohexyl ring, it pulls electron density away from the rest of the molecule. This has a significant and predictable effect on the basicity of the amino group at the C4 position.

-

Lowering pKa: The electron-withdrawing CF3 group destabilizes the protonated form of the amine (the ammonium cation), making it more acidic. This results in a lower pKa compared to its non-fluorinated analog. A lower pKa can have profound implications for a drug candidate, influencing its ionization state at physiological pH (7.4), which in turn affects solubility, cell membrane permeability, and receptor binding interactions.[9] For instance, trifluoromethyl substitution on proline residues has been shown to decrease the pKa of the ammonium group by 2.2 to 4.9 units.[9]

Enhancing Metabolic Stability

One of the most valuable applications of the CF3 group in medicinal chemistry is to block metabolic oxidation.[10][11] The tertiary carbon (C1) to which both the CF3 and hydroxyl groups are attached would typically be a prime target for oxidation by cytochrome P450 (CYP) enzymes in the liver.[7]

-

Metabolic Shielding: The C-F bond is exceptionally strong (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[1][5][6] By replacing a methyl group (CH3) or hydrogen at this position with a CF3 group, this metabolic "soft spot" is effectively shielded. This blockage of metabolism can significantly increase the drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[10]

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The CF3 group is known to increase lipophilicity (Hansch-Fujita π constant of +0.88), which can enhance membrane permeability and facilitate transport into cells.[1][5][6]

-

Fine-Tuning LogP: The introduction of the CF3 group in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol increases its lipophilicity compared to the non-fluorinated parent molecule. This enhancement can improve penetration across biological membranes, including the blood-brain barrier.[1][5] However, the overall effect on the molecule's LogP is a balance between the lipophilic CF3 group and the polar amino and hydroxyl groups. This balance is crucial for achieving optimal bioavailability.

Conformational Effects and Target Binding

The CF3 group is sterically demanding, comparable in size to an isopropyl group.[6] In a cyclohexane system, this steric bulk influences the equilibrium between the axial and equatorial conformations of the chair form.

-